molecular formula C24H26N2O4 B2877568 ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate CAS No. 862831-98-9

ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate

Cat. No.: B2877568
CAS No.: 862831-98-9
M. Wt: 406.482
InChI Key: RRWJFWVYAHIMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate is a synthetic organic compound featuring a hybrid structure combining indole, phenyl, and propanoate moieties.

Properties

IUPAC Name

ethyl 3-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-5-30-21(27)14-19(17-12-10-15(2)11-13-17)25-24(29)23(28)22-16(3)26(4)20-9-7-6-8-18(20)22/h6-13,19H,5,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWJFWVYAHIMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1,2-dimethylindole with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with ethyl 3-amino-3-(4-methylphenyl)propanoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Activity Data : While demonstrates radiolabeling efficacy, the target compound’s biological activity remains unstudied. Computational modeling (e.g., docking studies) could predict interactions with indole-binding receptors.
  • Solubility and Stability : The hydrochloride salt in improves solubility; the target compound’s neutral structure may require formulation optimization for therapeutic use.

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